molecular formula C7H9N5O B11913073 N-Methoxy-3-methyl-3H-purin-6-amine CAS No. 89018-73-5

N-Methoxy-3-methyl-3H-purin-6-amine

Cat. No.: B11913073
CAS No.: 89018-73-5
M. Wt: 179.18 g/mol
InChI Key: HOYWCYKNFDTUGC-UHFFFAOYSA-N
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Description

O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine is an organic compound known for its unique chemical structure and properties. It is a white to pale yellow solid with a characteristic odor. This compound is often used as a nucleophilic substitution reagent and has reducing properties, making it valuable in various chemical reactions .

Preparation Methods

The synthesis of O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine typically involves the reaction of hydroxylamine with methyl iodide. The reaction conditions usually require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .

Chemical Reactions Analysis

O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It acts as a reducing agent in certain reactions, often used to reduce other compounds.

    Substitution: As a nucleophilic substitution reagent, it can participate in substitution reactions where it replaces other groups in a molecule.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism by which O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine exerts its effects involves its ability to act as a nucleophile and reducing agent. It targets specific molecular sites, facilitating reactions by donating electrons or substituting other groups in a molecule. The pathways involved depend on the specific reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Similar compounds to O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine include other hydroxylamine derivatives and nucleophilic substitution reagents. Some examples are:

  • N-methoxy-O-methylhydroxylamine
  • Hydroxylamine-O-sulfonic acid
  • Methoxyamine

What sets O-methyl-N-(3-methyl-3H-purin-6-yl)hydroxylamine apart is its specific structure, which imparts unique reactivity and properties, making it particularly useful in certain chemical and biological applications .

Properties

CAS No.

89018-73-5

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

N-methoxy-3-methyl-7H-purin-6-imine

InChI

InChI=1S/C7H9N5O/c1-12-4-10-6(11-13-2)5-7(12)9-3-8-5/h3-4H,1-2H3,(H,8,9)

InChI Key

HOYWCYKNFDTUGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=NOC)C2=C1N=CN2

Origin of Product

United States

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